Richenoic acid

Cytotoxicity Natural Products Prostate Cancer

Misidentification of co-occurring dammarane analogs (methyl richenoate, shoreic acid, eichlerianic acid) compromises SAR reproducibility in Meliaceae phytochemistry. Richenoic acid (CAS 134476-74-7) provides a structurally confirmed reference standard for HPLC peak assignment and chemotaxonomic authentication. • Confirmed occurrence in Dysoxylum richii, D. hainanense, and Walsura robusta • ≥98% HPLC purity; free carboxylic acid handle for derivatization • Low-cytotoxicity baseline for comparative screening panels (PC-3 cell line) Supplied with Certificate of Analysis. For research use only.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B12324992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRichenoic acid
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C
InChIInChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)
InChIKeyROONGBAFVTVDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Richenoic Acid (CAS 134476-74-7) Procurement Guide: Compound Identity, Source, and Baseline Characterization for Research Selection


Richenoic acid is a dammarane-type triterpenoid with the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol [1]. It was originally isolated and structurally characterized from the fruits of *Dysoxylum richii* (Meliaceae), alongside structurally related analogs including methyl richenoate, richenone, richenol, shoreic acid, and eichlerianic acid [2]. Subsequent studies have reported its occurrence in *Dysoxylum hainanense* bark and *Walsura robusta* herbs, establishing it as a naturally occurring secondary metabolite within the Meliaceae family [3]. As a dammarane triterpenoid featuring a tetrahydrofuran ring and a propanoic acid side chain, richenoic acid serves as a reference standard and research tool in natural product chemistry and phytochemical investigations .

Why In-Class Dammarane Triterpenoids Cannot Substitute for Richenoic Acid Without Risk of Structural Misidentification and Non-Equivalent Biological Profiling


Dammarane-type triterpenoids co-occurring with richenoic acid in Meliaceae species—including methyl richenoate (C31H50O3, methyl ester derivative), richenone (oxidized ketone derivative), shoreic acid (C30H50O3, saturated analog with different side-chain stereochemistry), and eichlerianic acid (C30H48O3, regioisomer with distinct ring junction configuration)—exhibit subtle but functionally consequential structural variations [1]. These differences preclude generic interchangeability: even within the same plant extract, each compound has been established as a chemically distinct entity via spectroscopic analysis and chemical interconversion studies [1]. Procurement of an incorrect analog—or a misidentified compound—compromises experimental reproducibility and invalidates comparative interpretations, particularly in structure-activity relationship (SAR) studies where the precise 3D configuration of the tetrahydrofuran ring and the propanoic acid side chain determines molecular recognition [1][2].

Richenoic Acid Procurement Evidence Guide: Comparative Quantitative Data for Scientific Selection Decisions


Comparative Cytotoxic Activity in Human Prostate Adenocarcinoma (PC-3) Cells: Richenoic Acid Exhibits Low Cytotoxicity Relative to Co-Occurring Triterpenoids

In a study evaluating cytotoxic activity of triterpenoids isolated from *Dysoxylum hainanense* bark, richenoic acid was assessed alongside structurally related compounds against the human Caucasian prostate adenocarcinoma PC-3 cell line. Richenoic acid demonstrated low cytotoxic activity, whereas other isolated compounds (compounds 5–10, which do not include richenoic acid) exhibited IC50 values ranging from 8.5 to 12.5 μM. The positive control doxorubicin exhibited an IC50 of 0.9 μM [1]. The low activity of richenoic acid in this assay system distinguishes it from more potently cytotoxic triterpenoids within the same extract, a critical consideration for researchers seeking either cytotoxic or non-cytotoxic dammarane scaffolds. No head-to-head IC50 comparison data are available for richenoic acid versus its closest structural analogs (e.g., shoreic acid, eichlerianic acid) in any published study.

Cytotoxicity Natural Products Prostate Cancer

Structural Identity Verification: Richenoic Acid Distinguished from Methyl Richenoate and Shoreic Acid via Spectroscopic and Chemical Interconversion Data

Richenoic acid was unambiguously distinguished from its closest co-isolated analogs—methyl richenoate, richenone, richenol, shoreic acid, and eichlerianic acid—through a combination of NMR spectroscopy, mass spectrometry, and chemical interconversion experiments. Methyl richenoate (C31H50O3) differs by a methyl ester group at the C-17 side chain terminus, while shoreic acid (C30H50O3) differs by saturation at C-24/C-25. Eichlerianic acid (C30H48O3) is a regioisomer with a distinct ring junction configuration. These structural assignments were confirmed by spectral analysis and comparisons among closely related compounds [1]. The original isolation paper provides the definitive reference for differentiating richenoic acid from its analogs.

Structural Elucidation Spectroscopy Natural Product Chemistry

Occurrence Across Multiple Meliaceae Species: Richenoic Acid as a Chemotaxonomic Marker with Broader Natural Distribution than Some Analogs

Richenoic acid has been reported from three distinct Meliaceae species across independent phytochemical investigations: *Dysoxylum richii* fruits (Fiji, 1991), *Dysoxylum hainanense* bark (China, 2001), and *Walsura robusta* herbs (various sources) [1][2][3]. This multi-species occurrence suggests richenoic acid is a relatively conserved secondary metabolite within the Meliaceae family. By comparison, methyl richenoate, richenone, and richenol have only been reported from *D. richii* in the original isolation study, with limited or no subsequent confirmations [1]. Shoreic acid and eichlerianic acid show similar multi-species distributions. This broader documented natural occurrence provides researchers with greater confidence in the compound's identity consistency and availability from diverse botanical sources.

Chemotaxonomy Phytochemistry Meliaceae

Commercial Purity Specification Comparison: Vendor-Reported Purity Ranges as a Procurement Decision Factor

Commercial suppliers report varying purity specifications for richenoic acid. CymitQuimica specifies a purity range of 95% to 99% , while other vendors report ≥98% purity (HPLC) . In contrast, structurally related commercial standards such as shoreic acid and eichlerianic acid have more limited vendor availability and less consistently reported purity specifications. Researchers requiring high-purity reference material for quantitative analysis or bioassay should verify the vendor's Certificate of Analysis and confirm HPLC or GC purity data before purchase. No peer-reviewed stability or degradation studies exist to establish comparative shelf-life performance versus analogs.

Analytical Chemistry Quality Control Reference Standard

Predicted Physicochemical and ADME Profile: In Silico Comparative Assessment of Richenoic Acid Versus Methyl Richenoate

Computational predictions of physicochemical and ADME properties suggest differentiation between richenoic acid and its methyl ester analog, methyl richenoate. Richenoic acid (C30H48O3, free carboxylic acid) is predicted to exhibit higher aqueous solubility and lower logP than methyl richenoate (C31H50O3, methyl ester), which is more lipophilic due to esterification of the polar carboxyl group. The NEIST database entry for richenoic acid includes predicted parameters for absorption, distribution, metabolism (CYP inhibition/substrate profiles), and toxicity endpoints, though numerical values are not populated in the public-facing interface [1]. No experimental pharmacokinetic or ADME data exist for either compound in peer-reviewed literature. These predictions remain unvalidated and should not be used as primary procurement justification.

ADME Prediction In Silico Drug-likeness

Richenoic Acid Application Scenarios: Evidence-Based Research Use Cases for Scientific Procurement


Phytochemical Reference Standard and Chemotaxonomic Marker for Meliaceae Species Authentication

Richenoic acid serves as a validated reference standard for the identification and quantification of dammarane triterpenoids in Meliaceae plant extracts. Its confirmed occurrence in *Dysoxylum richii*, *Dysoxylum hainanense*, and *Walsura robusta* supports its use as a chemotaxonomic marker for species authentication and quality control of botanical materials [1][2][3]. Researchers performing HPLC-based phytochemical profiling can utilize richenoic acid as an authentic standard for retention time calibration and peak assignment. This application is supported by multiple peer-reviewed isolation studies confirming the compound's structural identity and natural distribution [1][2].

Structure-Activity Relationship (SAR) Studies of Dammarane Triterpenoids

Richenoic acid's well-defined structure—including its dammarane skeleton, tetrahydrofuran ring, and propanoic acid side chain—makes it a suitable scaffold for SAR investigations. The compound's low cytotoxic activity in PC-3 prostate cancer cells contrasts with the moderate cytotoxicity of other co-occurring triterpenoids from the same plant source (IC50 8.5–12.5 μM) [1], providing a baseline for comparative studies. The free carboxylic acid group offers a site for synthetic modification (e.g., amidation, esterification) to explore how structural changes affect biological activity. Researchers should note that no target-specific binding or mechanistic data exist for richenoic acid; SAR studies must be designed as exploratory investigations rather than target-driven optimization campaigns.

Negative Control or Low-Toxicity Scaffold in Cytotoxicity Screening Panels

Based on the reported low cytotoxic activity of richenoic acid against the PC-3 prostate adenocarcinoma cell line [1], this compound may serve as a negative control or a low-cytotoxicity comparator in natural product cytotoxicity screening panels. When evaluating novel triterpenoids or plant extracts for anticancer potential, richenoic acid can be included as a structurally related but minimally active reference to establish baseline cytotoxicity and assess assay specificity. This application is directly supported by the evidence from *Dysoxylum hainanense* where richenoic acid exhibited low activity while other isolated compounds showed moderate potency [1]. Procurement for this purpose requires confirmation of compound identity and purity to ensure that observed low activity is not attributable to sample degradation or impurities.

Synthetic Intermediate for Derivatization and Probe Development

The free carboxylic acid moiety of richenoic acid provides a reactive handle for synthetic derivatization, distinguishing it from methyl richenoate (which already bears a methyl ester) [1]. This functional group enables conjugation to amines, alcohols, or hydrazines via standard coupling chemistry, facilitating the preparation of amide, ester, or hydrazide derivatives for chemical biology applications (e.g., affinity probes, biotin conjugates, fluorescent tags). The dammarane scaffold offers a rigid, polycyclic framework suitable for exploring structure-dependent interactions. This application scenario is supported by the compound's established chemical structure and the presence of a synthetically addressable carboxyl group [1]; however, no published synthetic protocols specific to richenoic acid derivatization exist.

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